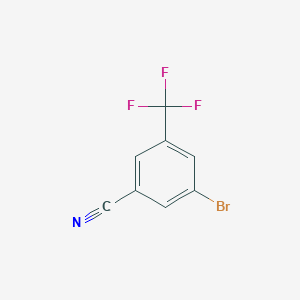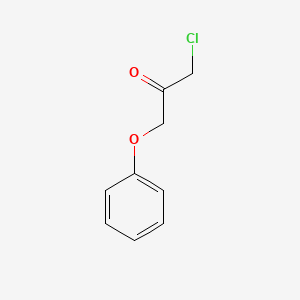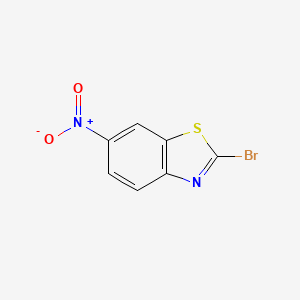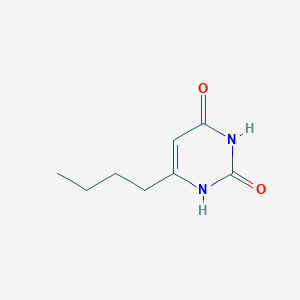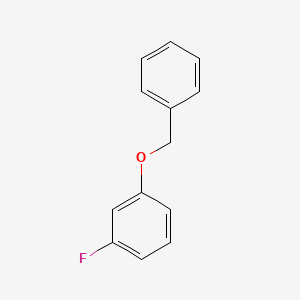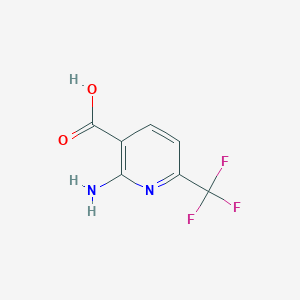
2-氨基-6-(三氟甲基)烟酸
描述
2-Amino-6-(trifluoromethyl)nicotinic acid is a chemical compound that is part of the nicotinic acid derivatives. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry. The trifluoromethyl group attached to the pyridine ring is a common motif in pharmaceuticals and agrochemicals because of its ability to modulate biological activity and increase metabolic stability .
Synthesis Analysis
The synthesis of related trifluoromethyl nicotinic acid derivatives has been explored in several studies. A practical synthesis route for 4-amino-2-(trifluoromethyl)nicotinic acid, which shares a similar structure to 2-amino-6-(trifluoromethyl)nicotinic acid, involves the lithiation of 2-(trifluoromethyl)pyridine. This is followed by a CO2 quench to introduce the carboxyl group, and subsequent steps to introduce the amino group, yielding the final product in a 50% overall yield . Although the exact synthesis of 2-amino-6-(trifluoromethyl)nicotinic acid is not detailed, the methodologies applied for the 4-amino derivative could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of nicotinic acid derivatives can be complex, with the potential for various hydrogen bonding interactions. For instance, a study on a related compound, [(nicotinic acid)2H]+I−, demonstrated the presence of hydrogen bonds forming two-dimensional layers in the crystal structure . While this study does not directly describe 2-amino-6-(trifluoromethyl)nicotinic acid, it provides insight into the types of molecular interactions that could be expected in similar compounds.
Chemical Reactions Analysis
Nicotinic acid derivatives are versatile in chemical reactions due to their reactive sites, such as the carboxyl group and the pyridine nitrogen. The presence of the trifluoromethyl group can influence the reactivity and the types of reactions these compounds can undergo. For example, the synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors involves the formation of the pyridine ring, which is a key step in the production of certain pharmaceuticals . This suggests that 2-amino-6-(trifluoromethyl)nicotinic acid could also be involved in similar synthetic pathways.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-amino-6-(trifluoromethyl)nicotinic acid would be influenced by the presence of both the amino and trifluoromethyl groups. These substituents can affect the compound's acidity, solubility, and stability. The trifluoromethyl group, in particular, is known for increasing the lipophilicity and metabolic stability of compounds, which could make 2-amino-6-(trifluoromethyl)nicotinic acid an interesting candidate for further study in drug development . However, specific physical and chemical properties for this compound are not provided in the papers and would require further investigation.
科学研究应用
合成和化学应用
合成4-氨基-2-(三氟甲基)烟酸:使用2-(三氟甲基)吡啶开发了一种实用的合成方法,用于合成4-氨基-2-(三氟甲基)烟酸。这种化合物在各种化学合成中起着重要的中间体作用 (Li et al., 2010)。
衍生物的新合成途径:建立了2-三氟甲基-烟酸衍生物的创新合成途径。这些衍生物对于COMT抑制剂的生产至关重要,显示了该化合物在药物化学中的相关性 (Kiss, Ferreira, & Learmonth, 2008)。
药理学方面
在脂质代谢中的作用:烟酸,与2-氨基-6-(三氟甲基)烟酸密切相关,在降低脂解和影响脂质代谢中发挥作用。烟酸的抗脂解作用涉及抑制脂肪组织中的环磷酸腺苷单磷酸 (Tunaru et al., 2003)。
抗菌活性:从2-氨基-N,6-取代苯基-4-(三氟甲基或甲基)烟酰胺制备的新系列吡啶并[2,3-d]嘧啶-4(3H)-酮衍生物,展示了对各种细菌具有良好的抗菌活性 (Bheemanapalli, Akkinepally, & Pamulaparthy, 2008)。
安全和危害
The safety information for 2-amino-6-(Trifluoromethyl)nicotinic acid includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
未来方向
Compounds developed on the 2-amino-6-(Trifluoromethyl)nicotinic acid scaffold have shown promise as RNase H dual inhibitors, with some inhibiting HIV-1 RT-associated RNase H function in the low micromolar range and also inhibiting viral replication in cell-based assays . This suggests potential future directions for the development of new allosteric RNase H inhibitors active against viral replication .
属性
IUPAC Name |
2-amino-6-(trifluoromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)4-2-1-3(6(13)14)5(11)12-4/h1-2H,(H2,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAHVTPLUOJADL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40470607 | |
| Record name | 2-amino-6-(Trifluoromethyl)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-6-(Trifluoromethyl)nicotinic acid | |
CAS RN |
890302-02-0 | |
| Record name | 2-amino-6-(Trifluoromethyl)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[Bis(4-methoxyphenyl)amino]benzaldehyde](/img/structure/B1279523.png)
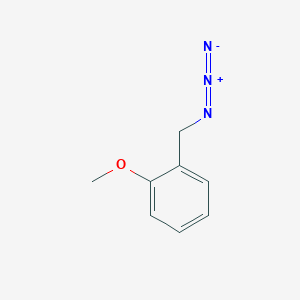

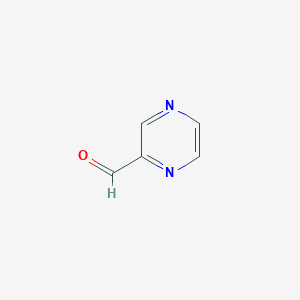
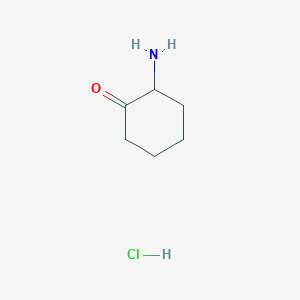
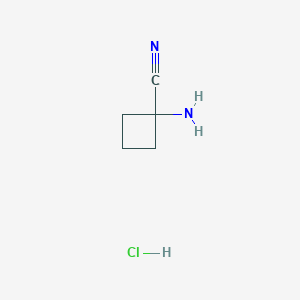

![Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate](/img/structure/B1279545.png)

